Home > Products > Screening Compounds P41428 > N-Ethyl-5'-carboxamido adenosine
N-Ethyl-5'-carboxamido adenosine -

N-Ethyl-5'-carboxamido adenosine

Catalog Number: EVT-10892225
CAS Number:
Molecular Formula: C12H16N6O4
Molecular Weight: 308.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Ethyl-5'-carboxamido adenosine is classified under nucleoside derivatives, specifically as a modified form of adenosine. It is cataloged in databases such as ChEBI (Chemical Entities of Biological Interest) under the identifier CHEBI:73284, which provides detailed information regarding its chemical properties and biological significance . The compound has been studied for its interactions with specific receptors, particularly the adenosine A2A receptor, which plays a crucial role in various physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Ethyl-5'-carboxamido adenosine can be achieved through several chemical methodologies. One common approach involves the modification of adenosine through the introduction of an ethyl carboxamide group. This process typically requires:

  1. Starting Material: Adenosine.
  2. Reagents: Ethyl chloroformate or other ethylating agents.
  3. Solvents: Use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
  4. Conditions: The reaction may be conducted under reflux conditions to facilitate the formation of the desired product.

The reaction mechanism generally involves nucleophilic attack by the amine group of adenosine on the electrophilic carbon of the ethylating agent, followed by hydrolysis to yield N-Ethyl-5'-carboxamido adenosine.

Molecular Structure Analysis

Structure and Data

N-Ethyl-5'-carboxamido adenosine has a molecular formula of C13_{13}H17_{17}N5_{5}O3_{3} and a molecular weight of approximately 307.31 g/mol. The structural representation includes:

  • An adenine base linked to a ribose sugar.
  • An ethyl group attached to the nitrogen at the 5' position.
  • A carboxamide functional group contributing to its chemical reactivity.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and spatial arrangement .

Chemical Reactions Analysis

Reactions and Technical Details

N-Ethyl-5'-carboxamido adenosine participates in various chemical reactions typical for nucleosides, including:

  1. Phosphorylation: The hydroxyl groups on the ribose can undergo phosphorylation, resulting in nucleotide derivatives.
  2. Degradation: Under certain conditions, it may hydrolyze to yield adenosine and ethylamine.
  3. Receptor Binding: It exhibits affinity for specific receptors, leading to downstream signaling pathways.

These reactions are essential for understanding its potential biological roles and therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of N-Ethyl-5'-carboxamido adenosine primarily involves its interaction with adenosine receptors, particularly the A2A receptor. Upon binding, it induces conformational changes in the receptor, activating intracellular signaling cascades that can lead to various physiological effects such as:

  • Modulation of neurotransmitter release.
  • Influence on vascular tone and blood flow.
  • Immunomodulatory effects.

Research indicates that this compound may exhibit anti-inflammatory properties and could be beneficial in treating conditions related to excess inflammation or ischemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Ethyl-5'-carboxamido adenosine displays several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol, but less soluble in non-polar solvents.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for its handling in laboratory settings and potential formulation in pharmaceutical applications.

Applications

Scientific Uses

N-Ethyl-5'-carboxamido adenosine has several applications in scientific research:

  1. Pharmacological Studies: Used to investigate receptor interactions and signaling pathways associated with adenosine receptors.
  2. Drug Development: Potential lead compound for developing new therapeutics targeting inflammatory diseases or cardiovascular conditions.
  3. Metabolomics Research: Utilized in studies assessing metabolic profiles related to cellular responses under different physiological conditions .
Molecular Pharmacology of NECA in Adenosine Receptor Modulation

Structural Determinants of NECA Binding to Adenosine Receptor Subtypes

N-Ethyl-5'-carboxamido adenosine (NECA) exhibits a distinct molecular architecture that underpins its broad affinity across adenosine receptor subtypes. The compound features a purine nucleoside scaffold with critical modifications: a 5'-N-ethylcarboxamide group replacing the native ribose hydroxyl, and an unmodified adenine base [1] [4] [8]. These structural elements confer high binding versatility while differentiating its pharmacological profile from endogenous adenosine.

The 5'-N-ethylcarboxamide moiety serves as the primary structural determinant for receptor recognition, forming hydrogen bonds with transmembrane residues conserved across adenosine receptor subtypes. Molecular docking studies reveal that this carboxamide group interacts with asparagine residues in transmembrane helix 6 (TM6) and histidine in TM7 of adenosine A₁ and A₂ₐ receptors, respectively [3] [5]. The ethyl substituent enhances hydrophobic interactions within the receptor binding pocket, contributing to NECA's higher affinity compared to unmodified adenosine.

Comparative binding studies demonstrate significant affinity variations across adenosine receptor subtypes. NECA exhibits nanomolar affinity for human adenosine receptors with Kᵢ values of 14 nM (A₁), 20 nM (A₂ₐ), and 6.2 nM (A₃) [8]. This binding profile contrasts sharply with its micromolar-range activity at the A₂в receptor (EC₅₀ = 2.4 µM), reflecting subtype-specific accessibility of the binding pocket [2] [8]. The structural basis for this differential affinity resides in extracellular loop conformation and transmembrane helix positioning, which create a more constrained orthosteric pocket in A₂в receptors that accommodates NECA less efficiently.

Table 1: Binding Affinity of NECA at Human Adenosine Receptor Subtypes

Receptor SubtypeKᵢ/EC₅₀ ValueStructural Determinants
A₁14 nMAsn⁶.⁵⁵ hydrogen bonding, His²⁵⁶ hydrophobic interaction
A₂ₐ20 nMHis²⁷⁸ hydrogen bonding, Glu¹⁶⁹ hydrophobic interaction
A₂в2.4 µMConstricted binding pocket, reduced hydrogen bonding capacity
A₃6.2 nMTrp²⁴³ stacking interaction, His²⁵¹ hydrogen bonding

Modifications at the 2-position of the adenine ring profoundly impact receptor selectivity. Research on 2-substituted adenosine derivatives demonstrates that 2-[2-(1-naphthyl)ethyloxy] substitution enhances A₂ₐ affinity (Kᵢ = 3.8 nM), while 2-[2-(2-naphthyl)ethyloxy] modification increases A₂в potency (EC₅₀ = 1.4 µM) [2]. These findings highlight the critical spatial orientation of substituents within the binding pocket and reveal opportunities for developing subtype-selective NECA analogs through targeted structural modifications.

Comparative Agonist Efficacy at A₁ versus A₂ₐ/A₂в/A₃ Receptors

NECA displays complex efficacy patterns across adenosine receptor subtypes, functioning as a full agonist at A₁, A₂ₐ, and A₃ receptors while exhibiting partial agonism at the A₂в subtype. This differential efficacy stems from variations in receptor-G protein coupling efficiency and subsequent intracellular signaling cascades [2] [5] [8].

In functional assays using Chinese hamster ovary cells expressing human adenosine receptors, NECA potently inhibits cyclic adenosine monophosphate accumulation at A₁ receptors (IC₅₀ ≈ 15 nM) and stimulates cyclic adenosine monophosphate production at A₂ₐ receptors (EC₅₀ ≈ 25 nM) [2] [8]. The compound demonstrates exceptional potency at A₃ receptors, effectively inhibiting cyclic adenosine monophosphate production with an EC₅₀ of approximately 10 nM in intact cell assays. At A₂в receptors, NECA stimulates cyclic adenosine monophosphate accumulation with an EC₅₀ of 1.4 µM, significantly less potent than its effects at other subtypes yet still physiologically relevant in high-adenosine microenvironments [2].

Table 2: Functional Activity of NECA at Adenosine Receptor Subtypes

Receptor SubtypeSignaling PathwayEfficacy ProfileFunctional Potency
A₁Gᵢ-mediated AC inhibitionFull agonistIC₅₀ = 15 nM (cyclic adenosine monophosphate inhibition)
A₂ₐGₛ-mediated AC activationFull agonistEC₅₀ = 25 nM (cyclic adenosine monophosphate stimulation)
A₂вGₛ-mediated AC activationPartial agonistEC₅₀ = 1.4 µM (cyclic adenosine monophosphate stimulation)
A₃Gᵢ-mediated AC inhibitionFull agonistEC₅₀ = 10 nM (cyclic adenosine monophosphate inhibition)

Species-dependent differences significantly impact NECA's pharmacological profile, particularly at the A₃ receptor. While NECA exhibits high affinity for human A₃ receptors (Kᵢ = 6.2 nM), its affinity for rat A₃ receptors is approximately 10-fold lower [2]. This divergence stems from sequence variations in the second extracellular loop, which alters the receptor's conformational dynamics upon agonist binding. Such species differences necessitate careful interpretation of preclinical data when extrapolating to human therapeutic contexts.

The concept of receptor co-expression reveals another layer of complexity in NECA's actions. In brain regions with high A₁/A₂ₐ co-expression, such as the hippocampus and basal ganglia, NECA produces concentration-dependent effects that reflect receptor density ratios [5]. At low concentrations (10-100 nM), NECA preferentially activates high-affinity A₁ receptors, producing neuronal inhibition. Higher concentrations (>200 nM) progressively engage lower-affinity A₂ₐ receptors, leading to excitatory modulation. This biphasic activity profile enables NECA to differentially modulate neuronal circuits based on local concentration gradients, a property particularly relevant to its effects on synaptic plasticity and neurotransmitter release [5].

Allosteric Modulation and Receptor Desensitization Mechanisms

The pharmacological activity of NECA at adenosine receptors is significantly modulated by allosteric regulators that bind to topographically distinct sites from the orthosteric binding pocket. These modulators induce conformational changes that either enhance (positive allosteric modulators) or diminish (negative allosteric modulators) NECA's efficacy and binding kinetics [3] [6] [7].

Positive allosteric modulators for adenosine A₁ receptors, such as 2-amino-4,5-dimethyl-3-thienyl-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) and its derivatives, slow the dissociation kinetics of NECA from the receptor. This stabilization of the receptor-agonist complex occurs through an allosteric site located near the junction of transmembrane helices 3, 6, and 7 [3] [6]. Mechanistically, PD 81,723 increases the proportion of A₁ receptors existing in the high-affinity state for NECA, effectively amplifying its inhibitory effects on cyclic adenosine monophosphate production at submaximal concentrations. Structural analogs of PD 81,723 featuring 3-naphthoyl substitutions demonstrate enhanced allosteric activity, increasing NECA binding by 149% in human A₁ receptor preparations compared to 51% with the parent compound [3].

Allosteric modulation of A₃ adenosine receptors presents unique therapeutic opportunities. The compound LUF6000 (N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine) acts as an allosteric enhancer at A₃ receptors, increasing both the binding affinity and functional efficacy of NECA in cell-based assays [3] [7]. This allosteric site appears distinct from the orthosteric binding pocket, located within an intracellular receptor domain that influences G protein coupling efficiency. The therapeutic relevance of this modulation lies in potentially achieving tissue-selective enhancement of adenosine signaling without systemic activation, particularly in pathological conditions involving ischemia or inflammation where localized adenosine concentrations are elevated [3] [7].

Receptor desensitization following prolonged NECA exposure involves multiple molecular mechanisms:

  • Phosphorylation-Dependent Desensitization: G protein-coupled receptor kinases phosphorylate serine residues in the C-terminal domain of activated adenosine receptors, facilitating β-arrestin binding that sterically hinders G protein interaction [5] [7].
  • Receptor Internalization: Agonist-bound receptors undergo clathrin-mediated endocytosis via interactions between phosphorylated serine/threonine residues and β-arrestin adaptor proteins [5].
  • Post-Translational Modifications: Sustained A₁ receptor activation by NECA promotes ubiquitination at lysine residues, targeting receptors for proteasomal degradation and reducing total receptor density [5].

In aging neuronal systems, prolonged exposure to elevated adenosine concentrations induces additional adaptive changes. Chronic A₁ receptor activation by endogenous adenosine enhances clathrin-mediated internalization of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in hippocampal neurons, contributing to synaptic depression and impaired long-term potentiation [5]. This mechanism may underlie age-related cognitive changes and represents a point where adenosine receptor signaling intersects with glutamatergic neurotransmission.

Allosteric modulators demonstrate potential for counteracting pathological desensitization. Positive allosteric modulators such as LUF6000 reduce the half-maximal effective concentration (EC₅₀) of NECA at A₃ receptors while simultaneously attenuating receptor desensitization in sustained presence of agonist [3]. This dual effect—enhancing agonist potency while stabilizing receptor conformation—offers significant therapeutic advantages over orthosteric agonists alone, particularly in chronic conditions requiring prolonged receptor modulation.

The interplay between allosteric modulation and receptor desensitization mechanisms presents promising avenues for developing novel therapeutic strategies that maximize adenosine receptor signaling efficiency while minimizing adaptive downregulation. Current research focuses on hybrid molecules combining orthosteric agonist and allosteric modulator functionalities to achieve spatial and temporal control of adenosine receptor activation, potentially overcoming limitations observed with traditional orthosteric agonists like NECA [3] [7].

Properties

Product Name

N-Ethyl-5'-carboxamido adenosine

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

Molecular Formula

C12H16N6O4

Molecular Weight

308.29 g/mol

InChI

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7-,8-,12-/m1/s1

InChI Key

JADDQZYHOWSFJD-BMYQGPEFSA-N

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CCNC(=O)[C@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.